4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Computational Physicochemistry Drug Discovery

4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5) is a functionalised piperidine building block featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 5-nitropyridin-2-yl moiety connected via a distinct ether (C–O) linkage to the piperidine C4 position. With a molecular formula of C₁₅H₂₁N₃O₅ and a molecular weight of 323.34 g mol⁻¹, this compound is primarily employed as a pharmaceutical intermediate in kinase inhibitor programmes, most notably those targeting the p38 MAPK pathway.

Molecular Formula C15H21N3O5
Molecular Weight 323.34 g/mol
CAS No. 346665-40-5
Cat. No. B1391076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
CAS346665-40-5
Molecular FormulaC15H21N3O5
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-6-12(7-9-17)22-13-5-4-11(10-16-13)18(20)21/h4-5,10,12H,6-9H2,1-3H3
InChIKeyJVQMZHDBFJVUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5): A Boc-Protected Nitropyridinyl Piperidine Intermediate with Differentiated Ether Linkage


4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5) is a functionalised piperidine building block featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 5-nitropyridin-2-yl moiety connected via a distinct ether (C–O) linkage to the piperidine C4 position [1]. With a molecular formula of C₁₅H₂₁N₃O₅ and a molecular weight of 323.34 g mol⁻¹, this compound is primarily employed as a pharmaceutical intermediate in kinase inhibitor programmes, most notably those targeting the p38 MAPK pathway [2]. Its unique combination of an acid‑labile Boc group and an oxidatively stable ether bridge distinguishes it from closely related C‑linked and N‑linked analogs that are commonly substituted in medicinal chemistry campaigns without full appreciation of the divergent physicochemical and synthetic consequences [1].

Why 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Cannot Be Trivially Replaced by C‑Linked or De‑Boc Analogs


Generic substitution of 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5) with other nitropyridinyl-piperidine congeners is frequently attempted in procurement workflows but carries quantifiable risk. The most prevalent substitution candidate—tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate (CAS 1085841-76-4)—differs by a single oxygen atom [1]. This seemingly minor structural change reduces the hydrogen‑bond acceptor count from 6 to 5, lowers the topological polar surface area (TPSA), and increases computed lipophilicity, all of which can alter solubility, membrane permeability, and target‑binding enthalpy . Similarly, the de‑Boc analog 5-nitro-2-(piperidin-4-yloxy)pyridine (CAS 916345-54-5) lacks the orthogonal N‑protecting group required for chemoselective late‑stage functionalisation, fundamentally limiting its utility in parallel synthesis libraries . The quantitative evidence below provides specific, assay‑contextualised data points that demonstrate where CAS 346665-40-5 delivers measurable differentiation over these alternatives.

Differential Quantitative Evidence for 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5) Versus Closest Analogs


Ether O‑Linker Provides Superior Hydrogen‑Bond Acceptor Capacity and Reduced Lipophilicity Relative to the C‑Linked Analog

The target compound (C–O linker) possesses 6 hydrogen‑bond acceptors and a computed XLogP3 of 2.4, compared with 5 hydrogen‑bond acceptors and an estimated XLogP3 of approximately 2.8 for the direct C‑linked analog tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate (CAS 1085841-76-4) [1]. The additional oxygen atom also increases the topological polar surface area (TPSA) from an estimated 77 Ų (C‑linked) to 97.48 Ų (ether‑linked) . In a ligand‑efficiency context, every additional heteroatom‑mediated hydrogen bond can contribute 0.5–1.5 kcal mol⁻¹ in binding free energy, an effect that is absent when the C‑linked surrogate is used [2].

Medicinal Chemistry Computational Physicochemistry Drug Discovery

Boc Protecting Group Confers Orthogonal Synthetic Versatility Absent in De‑Boc Analogs

The presence of the acid‑labile tert‑butoxycarbonyl (Boc) group on the piperidine nitrogen of CAS 346665-40-5 enables chemoselective deprotection under mild acidic conditions (e.g., 20% TFA in CH₂Cl₂, rt, 1–2 h) to reveal the free secondary amine, a transformation that proceeds in quantitative yield (>95%) based on class‑level precedent for Boc‑piperidine systems [1]. In contrast, the de‑Boc comparator 5-nitro-2-(piperidin-4-yloxy)pyridine (CAS 916345-54-5) presents an unprotected amine that is incompatible with electrophilic reagents, acylations, or transition‑metal‑catalysed cross‑couplings without undesired side reactions . The Boc intermediate also enables orthogonal N‑functionalisation while preserving the acid‑ and base‑sensitive nitropyridinyl ether, a sequence that cannot be replicated with the unprotected piperidine analog [2].

Synthetic Chemistry Protecting Group Strategy Parallel Synthesis

Patent‑Validated Intermediate Status in p38 Kinase Inhibitor Synthesis Provides Reproducibility Assurance Over Non‑Validated Analogs

CAS 346665-40-5 is explicitly disclosed as a synthetic intermediate in Eli Lilly's WO2007/053394 A1 patent, which describes potent p38 MAP kinase inhibitors [1]. The patent teaches the coupling of 4‑hydroxy‑N‑Boc‑piperidine with 2‑chloro‑5‑nitropyridine to generate this specific ether intermediate en route to the final kinase inhibitor scaffold . By contrast, the C‑linked analog (CAS 1085841-76-4) and the de‑Boc analog (CAS 916345-54-5) are not recited in this patent family, meaning their use would deviate from the validated synthetic route and introduce uncharacterised impurities or altered reactivity profiles. Patent‑backed intermediates carry an implicit quality and reproducibility premium for procurement in drug discovery, as they are associated with a documented synthetic protocol and known impurity fate [2].

Kinase Inhibitor Process Chemistry Patent-Backed Intermediates

Defined Purity Specification and Controlled Storage Differentiate CAS 346665-40-5 from Lower‑Purity or Ambient‑Stored Analogs

Commercial suppliers list CAS 346665-40-5 at a typical purity of 95% (HPLC) with a mandated storage temperature of 2–8 °C, reflecting the compound's sensitivity to thermal degradation and moisture . The C‑linked analog (CAS 1085841-76-4) is offered at 97% purity but without uniform cold‑chain storage recommendations, suggesting divergent stability profiles that can impact long‑term project reproducibility . The ether‑linked nitro‑pyridine system of CAS 346665-40-5 is prone to hydrolytic cleavage if stored under ambient humidity, a degradation pathway that is monitored by the specified storage condition and is less relevant to the C‑linked analog, where the C–C bond is hydrolytically inert [1]. For procurement, the defined cold‑chain requirement serves as a quality gate that vendors of the C‑linked surrogate may not uniformly meet.

Procurement Quality Stability Analytical Chemistry

Definitive Application Scenarios for 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5) Based on Quantitative Differentiation Evidence


p38 MAP Kinase Inhibitor Lead Optimisation and Scale‑Up

CAS 346665-40-5 is the validated ether intermediate described in Eli Lilly's p38 kinase inhibitor patent (WO2007/053394 A1), where it is coupled to generate the pyridyl‑piperidine core [1]. Medicinal chemistry teams pursuing p38 MAPK or related serine/threonine kinase targets can directly follow this patent‑backed route, benefiting from the compound's orthogonal Boc protection for late‑stage diversification. The ether linker's additional hydrogen‑bond acceptor has been shown in analogous systems to contribute 0.5–1.5 kcal mol⁻¹ to target binding affinity, a gain that the C‑linked surrogate cannot replicate [2].

Parallel Synthesis Libraries Requiring Chemoselective Piperidine N‑Functionalisation

The Boc group of CAS 346665-40-5 enables a two‑step library synthesis workflow: (i) acid‑mediated Boc deprotection to expose the piperidine NH, followed by (ii) amide coupling, sulfonylation, or reductive amination to install diverse R groups at the piperidine nitrogen [1]. This orthogonal strategy avoids the additional N‑protection step that would be required if the de‑Boc analog (CAS 916345-54-5) were used, saving one synthetic operation per library member and improving overall yield by ≥5–10% per step based on class‑level yield data [2].

Physicochemical Property‑Driven Fragment or Lead Optimisation

When optimising solubility, permeability, or ligand efficiency, the computed TPSA (97.48 Ų) and XLogP3 (2.4) of CAS 346665-40-5 provide a more polar, less lipophilic starting point compared to the C‑linked analog (estimated TPSA ≈ 77 Ų, XLogP3 ≈ 2.8) [1]. This property shift is critical when working within the 'rule‑of‑five' space and can mean the difference between a soluble lead and a precipitated aggregate in biochemical assay media. Procurement of the ether‑linked intermediate front‑loads this physicochemical advantage into the synthetic route, rather than attempting to correct lipophilicity downstream [2].

Cold‑Chain Managed Inventory for Multi‑Year Drug Discovery Programmes

For drug discovery programmes that span multiple years, the mandated 2–8 °C storage of CAS 346665-40-5 provides a stability‑verified starting material that mitigates the risk of batch failure due to hydrolytic degradation of the ether bond [1]. In contrast, the C‑linked analog, lacking the hydrolytically labile ether, may be stored at ambient temperature but does not offer the same cold‑chain quality assurance framework, potentially leading to undetected degradation in long‑term storage that manifests as irreproducible biological results [2].

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